molecular formula C20H15IN2O2S B5187258 N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No. B5187258
M. Wt: 474.3 g/mol
InChI Key: LMCFSLAPZGOSIZ-QGOAFFKASA-N
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Description

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancers.

Mechanism of Action

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide works by inhibiting the activity of BTK, a protein that plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide prevents the growth and spread of cancer cells, leading to tumor regression.
Biochemical and physiological effects:
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have a favorable safety profile in preclinical and clinical studies. It has a low toxicity profile and does not cause significant side effects. In addition, N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is its specificity for BTK, which makes it a promising candidate for the treatment of cancers that are dependent on BTK signaling. However, one of the limitations of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is its potential for drug resistance, which can develop over time in some patients.

Future Directions

Future research on N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide should focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anticancer properties. In addition, further preclinical and clinical studies are needed to fully understand the safety and efficacy of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide in different types of cancers.

Synthesis Methods

The synthesis of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves a series of chemical reactions, starting from the synthesis of 4-iodoaniline, which is then reacted with thienylacetic acid to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to form the final product, N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide.

Scientific Research Applications

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied in preclinical and clinical trials for its anticancer properties. It has shown promising results in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O2S/c21-15-8-10-16(11-9-15)22-20(25)18(13-17-7-4-12-26-17)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCFSLAPZGOSIZ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

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